C-5 Substituent Effects on Renal Cancer Cells (NCI-60)
In a series of 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, the compound with a 2-thienylmethylene substituent (CAS 881817-29-4) was evaluated against the NCI-60 human tumor cell line panel. The renal cancer cell lines UO-31 and TK-10 were identified as the most sensitive to this specific derivative, a sensitivity profile that is not uniformly observed across all 5-ylidene analogs in the same series [1]. This indicates that the 2-thienylmethylene group contributes to a distinct, albeit moderate, tumor-type selectivity pattern.
| Evidence Dimension | Tumor cell line sensitivity profile |
|---|---|
| Target Compound Data | Moderate activity; UO-31 and TK-10 most sensitive lines |
| Comparator Or Baseline | Other 5-ylidene-3-morpholinorhodanine derivatives (various aryl/heteroaryl substituents) |
| Quantified Difference | Qualitative selection of sensitive renal lines; cross-series selectivity not quantified for all comparators |
| Conditions | NCI-60 human tumor cell line one-dose screen |
Why This Matters
For researchers procuring focused libraries for renal cancer screening, this specific congener offers an SAR-defined entry point distinct from other 5-ylidene variants.
- [1] KipHub. Synthesis and Primary Antitumor Screening of 5-YlideneDerivatives of 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one. Journal Pre-proof, 2023. View Source
